Ethyl 6-chloro-5-cyano-2-methylnicotinate
Overview
Description
Ethyl 6-chloro-5-cyano-2-methylnicotinate is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of nicotinic acid derivatives and is characterized by the presence of a chloro, cyano, and ethyl ester functional group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-nitropyridine as the starting material.
Nitration: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Cyanation: The chloro derivative is subjected to a cyanation reaction using sodium cyanide or potassium cyanide to introduce the cyano group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-cyano-2-methylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-chloro-5-cyano-2-methylnicotinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets .
Comparison with Similar Compounds
Ethyl 6-chloro-5-cyano-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:
Ethyl 6-chloro-2-methylnicotinate: Lacks the cyano group, leading to different reactivity and applications.
Ethyl 5-cyano-2-methylnicotinate:
Mthis compound: Has a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to the presence of both chloro and cyano groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZBVLFURRXJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383032 | |
Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64119-42-2 | |
Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro Pyridine' | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 6-chloro-5-cyano-2-methylnicotinate in the synthesis of P2Y12 antagonists?
A1: this compound (compound 2 in the first article []) serves as a key intermediate in the multi-kilogram synthesis of P2Y12 antagonists like AZD1283 []. Specifically, it undergoes a coupling reaction with 4-piperidinecarboxylic acid (isonipecotic acid) to yield a pyridine acid derivative, which is further reacted to ultimately produce the desired P2Y12 antagonist []. This highlights its importance in the large-scale production of these pharmaceuticals.
Q2: How has the synthesis of this compound been optimized for large-scale production?
A2: Researchers achieved significant improvements in the synthesis of this compound by elucidating the mechanism of impurity formation in a previous synthetic route []. This understanding allowed for process optimization, resulting in a substantial increase in overall yield from 15% to 73% without requiring additional purification steps []. This optimized process enables the production of over 80 kg of this compound, demonstrating its scalability for supporting clinical development [].
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